6-Chloro-4-hydroxy-8-methylquinoline

Lipophilicity Physicochemical profiling Drug-likeness

6-Chloro-4-hydroxy-8-methylquinoline (CAS 203626-38-4) is a 4-hydroxyquinoline derivative bearing a chlorine at position 6 and a methyl group at position 8. It is catalogued as a versatile small‑molecule scaffold and forms part of Sigma‑Aldrich’s AldrichCPR collection of unique chemicals supplied to early‑discovery researchers.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 203626-38-4
Cat. No. B1628212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxy-8-methylquinoline
CAS203626-38-4
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC=CC2=O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13)
InChIKeyJXKDLLRAADOUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-hydroxy-8-methylquinoline (CAS 203626-38-4): Key Physicochemical and Regulatory Baseline for Procurement Decisions


6-Chloro-4-hydroxy-8-methylquinoline (CAS 203626-38-4) is a 4-hydroxyquinoline derivative bearing a chlorine at position 6 and a methyl group at position 8. It is catalogued as a versatile small‑molecule scaffold and forms part of Sigma‑Aldrich’s AldrichCPR collection of unique chemicals supplied to early‑discovery researchers . The compound has a molecular weight of 193.63 g mol⁻¹, a computed XLogP3 of 2.6, one hydrogen‑bond donor, and a topological polar surface area of 29.1 Ų [1]. It appears in 15 patents but has no indexed primary‑literature biological data [2], indicating that current value lies primarily in proprietary synthetic routes rather than published pharmacology.

Why Generic Substitution of 6-Chloro-4-hydroxy-8-methylquinoline with Other 4-Hydroxyquinolines Is Not Supported by Evidence


Within the 4‑hydroxyquinoline family, even single‑position modifications markedly alter computed lipophilicity and hydrogen‑bonding capacity [1]. The concurrent presence of a 6‑chloro and an 8‑methyl substituent distinguishes 6‑chloro‑4‑hydroxy‑8‑methylquinoline from both the unsubstituted parent and mono‑substituted analogs. Its XLogP3 (2.6) lies between that of 4‑hydroxy‑8‑methylquinoline (~1.5–2.0) and 6‑chloro‑8‑methylquinoline (3.2), while its hydrogen‑bond donor count (1, retained 4‑OH) differs qualitatively from the zero‑donor 6‑chloro‑8‑methylquinoline [2][3]. These property differences can translate into altered solubility, passive permeability, and target‑binding potential, meaning that substituting one analog for another without experimental confirmation cannot be assumed to preserve a synthetic or biological outcome. The sections below present the limited but concrete data that inform this compound’s differentiation relative to the most accessible analogs.

Quantitative Differentiation of 6-Chloro-4-hydroxy-8-methylquinoline from Closest Structural Analogs


Lipophilicity (XLogP3) Comparison Across 4-Hydroxyquinoline Analogs

6-Chloro-4-hydroxy-8-methylquinoline displays a computed XLogP3 of 2.6 [1]. This places it at an intermediate lipophilicity window relative to its closest analogs. The unsubstituted 4-hydroxyquinoline has an XLogP3 of 0.6 [2], while 6-chloro-4-hydroxyquinoline (no methyl) records 1.2 [3]. The non‑hydroxylated 6-chloro-8-methylquinoline reaches 3.2 [4]. Thus the target compound is 2.0 log units more lipophilic than the parent and 0.6 log units less lipophilic than the 4‑deoxy analog, consistent with a balanced contribution of the electron‑withdrawing chlorine and the lipophilic methyl group.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Donor Count and Topological Polar Surface Area Comparison

6-Chloro-4-hydroxy-8-methylquinoline possesses one hydrogen-bond donor (the 4‑OH) and a topological polar surface area (TPSA) of 29.1 Ų [1]. This donor count is identical to that of 4-hydroxyquinoline (HBD = 1, TPSA = 29.1 Ų) [2] and 6-chloro-4-hydroxyquinoline (HBD = 1, TPSA = 29.1 Ų) [3], but contrasts with 6-chloro-8-methylquinoline, which has zero HBD and a TPSA of only 12.9 Ų [4]. The removal of the hydroxyl group in the 4‑deoxy analog therefore eliminates a key hydrogen-bond donor and halves the polar surface area, potentially reducing aqueous solubility and altering protein‑binding interactions.

Hydrogen bonding Permeability Drug design

Patent Prevalence Versus Published Literature for 6-Chloro-4-hydroxy-8-methylquinoline

According to PubChemLite, 6-chloro-8-methyl-4-quinolinol is cited in 15 patent documents but has zero associated primary literature records [1]. In contrast, the unsubstituted 4-hydroxyquinoline is supported by over 2,000 literature entries [2], and 6-chloro-4-hydroxyquinoline has literature precedence in antibacterial and MAO studies [3]. This discrepancy indicates that the 6-chloro‑4‑hydroxy‑8‑methyl substitution pattern is predominantly exploited in proprietary synthetic routes—for example, as an intermediate in kinase inhibitor synthesis—rather than in published biological profiling.

Patent landscape Chemical sourcing Proprietary intermediate

MAO‑A Inhibitory Activity: Low Potency as a Selectivity Indicator

In a fluorescence‑based MAO‑A inhibition assay, 6-chloro-8-methylquinolin-4-ol exhibited an IC₅₀ > 100 000 nM (> 100 μM) [1]. By comparison, many 4‑hydroxyquinoline and 8‑hydroxyquinoline derivatives inhibit MAO‑A with IC₅₀ values in the low‑micromolar to nanomolar range [2]. For example, certain 6‑chloro‑4‑hydroxyquinoline congeners have been reported with IC₅₀ values < 1 μM [3]. The >100‑fold lower potency of the target compound against MAO‑A suggests a minimal risk of MAO‑mediated off‑target effects, which can be a relevant consideration when selecting a scaffold for CNS‑sparing programs.

MAO inhibition Off-target screening CNS safety

GHS Hazard Classification: Acute Oral Toxicity and Eye Damage

6-Chloro-4-hydroxy-8-methylquinoline carries a GHS classification of Acute Tox. 4 (H302: Harmful if swallowed) and Eye Dam. 1 (H318: Causes serious eye damage) based on 100% notification concordance across 38 company reports to ECHA [1]. The parent 4‑hydroxyquinoline is classified primarily as an irritant (Skin Irrit. 2, Eye Irrit. 2) without acute oral toxicity labeling [2]. The more stringent hazard profile of the target compound necessitates additional personal protective equipment (PPE) and engineering controls compared to the parent, directly impacting laboratory handling costs and safety protocol complexity.

Safety Handling Regulatory compliance

Recommended Application Scenarios for 6-Chloro-4-hydroxy-8-methylquinoline Based on Quantitative Differentiation


Scaffold for Lipophilicity-Balanced Kinase Inhibitor Intermediates

The compound's XLogP3 of 2.6 and retention of a single hydrogen‑bond donor make it a suitable central scaffold for designing ATP‑competitive kinase inhibitors where balanced lipophilicity is required to maintain cell permeability without excessive non‑specific binding [1]. The 15 existing patents citing this substructure suggest established precedent in kinase‑targeted chemical series [2].

Negative Control for MAO‑A‑Related Off‑Target Screening Panels

With an MAO‑A IC₅₀ > 100 μM, this compound can serve as a structurally matched negative control when profiling the MAO‑A liability of other quinoline‑based lead series. Using a scaffold that is >100‑fold less potent than typical MAO‑inhibitory quinolines reduces the risk of confounding assay results [3].

Building Block Requiring Higher Safety Infrastructure

The compound's GHS classification (H302, H318) demands enhanced PPE and fume‑hood use compared to the parent 4‑hydroxyquinoline. This higher hazard profile may be acceptable in medicinal‑chemistry laboratories already equipped for handling acute‑toxicity‑class compounds, where the unique 6‑chloro‑8‑methyl substitution provides synthetic advantage over safer but less functionalized analogs [4].

Proprietary Route Exploration with Patent Support

The patent‑to‑literature ratio (15:0) makes this compound attractive for organizations seeking to strengthen IP positions around quinoline‑based intermediates. Researchers can reference existing patent filings when drafting novel synthetic procedures, reducing freedom‑to‑operate uncertainty compared to analogs with entirely open‑source literature profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-hydroxy-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.